Borax pentahydrate

Description

Properties

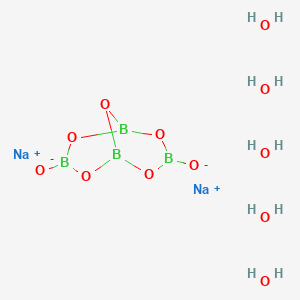

IUPAC Name |

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na.5H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCACTKJFSTWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H10Na2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11130-12-4, 12179-04-3 | |

| Record name | Boric acid, sodium salt, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, sodium salt, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG2N20S03U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Borax Pentahydrate from Industrial Effluents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of borax (B76245) pentahydrate from various industrial effluents. Boron, an essential element with diverse industrial applications, is often present in industrial wastewater streams. The recovery of boron in the form of borax pentahydrate not only mitigates the environmental impact of these effluents but also offers an economically viable route to a valuable chemical. This document details the experimental protocols, presents comparative data from different effluent sources, and visualizes the underlying chemical processes and workflows.

Introduction

Industrial activities such as nanoparticle synthesis, geothermal power generation, and textile manufacturing often generate effluents with significant concentrations of boron. Direct discharge of these effluents can be detrimental to the environment. The recovery of boron as this compound (Na₂B₄O₇·5H₂O) presents a sustainable solution for waste valorization. This guide focuses on the chemical synthesis and crystallization of this compound from such waste streams.

Comparative Data on Boron-Containing Industrial Effluents

The characteristics of industrial effluents vary significantly depending on the source. The following table summarizes the quantitative data on boron concentration and the recovery potential from different industrial processes.

| Effluent Source | Initial Boron Compound | Typical Boron Concentration | Recovery Method | Reported Boron Recovery (%) | Purity of Final Product | Reference |

| Iron Nanoparticle Synthesis | Sodium borohydride (B1222165) (NaBH₄) byproducts (e.g., NaH₂BO₃) | Not specified in effluent, but derived from 9.09 g NaBH₄ in 250 ml solution | Decomposition/Evaporation and Crystallization | ~87% | 91% (as this compound) | [1][2] |

| Geothermal Power Plant | Boric Acid (H₃BO₃) | 30 - 199 mg/dm³ | Ion Exchange, Adsorption-Electrodialysis | 73.3% (Boron Removal) | Not Applicable (Boron removed, not recovered as borax) | [2][3] |

| Borax Sludge (Boron Industry) | Boron compounds | Not specified | Solid-Liquid Extraction | >90% | High purity borax crystals | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from industrial effluents, with a specific case study on the effluent from iron nanoparticle synthesis.

Case Study: Effluent from Iron Nanoparticle Synthesis[1][2]

This process utilizes the waste solution from the liquid-phase reduction of iron(III) chloride by sodium borohydride for the production of iron nanoparticles.

3.1.1. Materials

-

Waste residual solution from iron nanoparticle synthesis (containing byproducts of sodium borohydride).

-

Heating apparatus (e.g., heating mantle, hot plate).

-

Filtration apparatus.

-

Crystallization vessel.

3.1.2. Procedure

-

Effluent Collection: The black suspension resulting from the reduction of FeCl₃ by NaBH₄ is filtered to separate the iron nanoparticles. The clear filtrate, which is the boron-rich effluent, is collected.

-

Decomposition and Evaporation: The collected waste solution is transferred to a suitable vessel and slowly heated. This step leads to the decomposition of the boron-containing compounds in the waste. The proposed decomposition reaction is: 4NaH₂BO₃ → Na₂O + Na₂B₄O₇ + 4H₂O.[2]

-

Crystallization: As the solution is heated and the water evaporates, a white powder begins to precipitate. This powder is primarily borax.

-

Hydration and Purification: The formed anhydrous borax (Na₂B₄O₇) is then hydrated by the remaining water in the system to form this compound. The crude product may contain impurities such as sodium oxide (Na₂O).[2]

-

Washing: The precipitated white powder is washed with a minimal amount of water to remove highly soluble impurities like sodium hydroxide (B78521) (NaOH), which is formed from the reaction of Na₂O with water.[2]

-

Drying: The purified this compound crystals are then dried.

3.1.3. Characterization

The final product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystalline phase of this compound and scanning electron microscopy (SEM) to observe the morphology of the crystals.[2]

Process Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound from the effluent of iron nanoparticle production and the general chemical pathway of borax crystallization.

References

- 1. Preparation of this compound from effluents of iron nanoparticles synthesis process [aimspress.com]

- 2. aimspress.com [aimspress.com]

- 3. researchgate.net [researchgate.net]

- 4. Boron Recovery from Borax Sludge, Boron Industrial Waste, by Solid−Liquid Extraction | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Kinetics of Borax Pentahydrate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of borax (B76245) pentahydrate (Na₂B₄O₇·5H₂O). Borax and its anhydrous form are crucial in various industrial applications, including the production of high-quality glasses, ceramics, and enamels.[1] Understanding the kinetics of its dehydration is paramount for process optimization and control. This document synthesizes key findings on the reaction mechanisms, kinetic parameters, and experimental methodologies employed in studying this process.

The Multi-Step Thermal Decomposition Pathway

The thermal decomposition of borax pentahydrate is primarily a dehydration process that occurs in distinct stages. Initially, the loosely bound water of crystallization is removed, followed by the more strongly bound structural water in the form of hydroxyl groups.[1] The structural formula of this compound is more accurately represented as Na₂[B₄O₅(OH)₄]·3H₂O, highlighting that two of the five water molecules are integral to the borate (B1201080) ion's structure.[1][2]

The decomposition can be broadly categorized into two primary steps. The first involves the removal of the crystalline water, while the second, more energy-intensive step, involves the removal of the structural water (hydroxyl groups) to form anhydrous borax (Na₂B₄O₇).[1][3]

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Borax Pentahydrate via X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of borax (B76245) pentahydrate, correctly known as tincalconite, using X-ray Diffraction (XRD). Borax and its hydrated variants are of significant interest across various industrial and pharmaceutical applications due to their chemical properties and as a source of boric acid. A thorough understanding of their crystal structures is paramount for quality control, stability studies, and formulation development. This document outlines the crystallographic data, a detailed experimental protocol for XRD analysis, and a logical workflow for structure determination.

Introduction to Borax Pentahydrate (Tincalconite)

Commonly referred to as this compound, the mineral tincalconite is, in fact, a trihydrate with the chemical formula Na₂[B₄O₅(OH)₄]·3H₂O.[1][2] It is a secondary mineral that forms through the dehydration of borax (decahydrate) when exposed to dry air.[2][3] This distinction is critical for accurate characterization, as the crystal structure and physical properties differ from the decahydrate (B1171855) form. Tincalconite crystallizes in the trigonal crystal system.[2][4]

Crystallographic Data of Tincalconite

The crystal structure of tincalconite has been determined and refined through single-crystal X-ray diffraction studies. The key crystallographic parameters are summarized in the table below for clear reference and comparison.

| Crystallographic Parameter | Value | Reference |

| Chemical Formula | Na₂[B₄O₅(OH)₄]·3H₂O | [1] |

| Crystal System | Trigonal (Hexagonal axes) | [2][4] |

| Space Group | R32 | [1][4] |

| Unit Cell Parameter (a) | 11.097(2) Å | [4][5] |

| Unit Cell Parameter (c) | 21.114(4) Å | [4][5] |

| Unit Cell Volume (V) | 2251.71 ų | [4] |

| Z (Formula units per unit cell) | 9 | [5] |

| Calculated Density | 1.894 g/cm³ | [5] |

Experimental Protocol for Powder XRD Analysis

This section details a standard experimental protocol for the analysis of a powdered sample of this compound (tincalconite) using a laboratory powder X-ray diffractometer.

Sample Preparation

-

Sample Acquisition and Handling : Obtain a sample of this compound. Given that borax decahydrate readily dehydrates to tincalconite, ensure the sample has been stored in a controlled, low-humidity environment to maintain its hydration state.[3] Conversely, to study tincalconite specifically, a sample of borax decahydrate can be gently heated or stored in a desiccator to induce the transformation.

-

Grinding : Gently grind the crystalline sample to a fine, homogeneous powder using an agate mortar and pestle. The ideal particle size for powder XRD is typically in the range of 1-10 µm to ensure good particle statistics and minimize preferred orientation effects.

-

Sample Mounting : Carefully pack the powdered sample into a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to avoid errors in the measured diffraction angles. A glass slide can be used to gently press the powder into the holder.

Data Collection

-

Instrument Setup : Use a powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a detector such as a scintillation counter or a position-sensitive detector.

-

Generator Settings : Set the X-ray generator to standard operating conditions, typically 40 kV and 40 mA.

-

Scan Parameters :

-

Scan Range (2θ) : A range of 5° to 70° is generally sufficient to capture the most intense and characteristic diffraction peaks for phase identification.

-

Step Size : A step size of 0.02° in 2θ is appropriate for routine analysis.

-

Dwell Time (or Scan Speed) : A dwell time of 1-2 seconds per step will typically yield a good signal-to-noise ratio.

-

-

Data Acquisition : Initiate the XRD scan and collect the diffraction pattern.

Data Analysis

-

Phase Identification : The collected diffraction pattern should be compared with standard patterns from a crystallographic database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). The experimental pattern of tincalconite should be matched with reference pattern 00-007-0277.[5]

-

Lattice Parameter Refinement : Using appropriate software (e.g., GSAS-II, FullProf), perform a Le Bail or Rietveld refinement to precisely determine the unit cell parameters from the experimental data.

-

Crystallite Size Estimation : The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.[6]

-

Structure Refinement (Advanced) : For a full crystal structure analysis from powder data (if a single crystal is not available), Rietveld refinement can be employed. This method refines a theoretical diffraction pattern, based on a known structural model, to match the experimental data, allowing for the refinement of atomic positions, site occupancies, and thermal parameters.

Visualizing the Workflow and Structural Relationships

To better understand the logical flow of crystal structure analysis and the relationship between different borax hydrates, the following diagrams are provided.

References

- 1. minsocam.org [minsocam.org]

- 2. Tincalconite - Wikipedia [en.wikipedia.org]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. mindat.org [mindat.org]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. Preparation of this compound from effluents of iron nanoparticles synthesis process [aimspress.com]

An In-depth Technical Guide to the Physicochemical Properties of Borax Pentahydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of borax (B76245) pentahydrate (Na₂B₄O₇·5H₂O) in aqueous solutions. Understanding these properties is crucial for its application in various fields, including pharmaceuticals, materials science, and chemical synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the complex equilibria at play.

Core Physicochemical Properties

Borax pentahydrate, a hydrated sodium tetraborate (B1243019) salt, exhibits distinct physicochemical characteristics when dissolved in water. These properties, including solubility, density, viscosity, pH, and electrical conductivity, are highly dependent on concentration and temperature.

General Properties

| Property | Value |

| Chemical Formula | Na₂B₄O₇·5H₂O |

| Molecular Weight | 291.35 g/mol [1] |

| Appearance | White, odorless crystalline powder or granules[2][3][4] |

| Specific Gravity | 1.88[5] |

Solubility

The solubility of this compound in water is a critical parameter for its application. It is moderately soluble in cold water, with its solubility increasing significantly with temperature.

| Temperature (°C) | Solubility (g / 100 g of solution) |

| 20 | 3.6[5] |

Note: The available direct solubility data for this compound is limited. The solubility of borax decahydrate (B1171855) is more extensively documented and shows a strong positive correlation with temperature.

Density of Aqueous Solutions

The density of aqueous solutions of sodium tetraborate, the anhydrous form of borax, has been measured at various concentrations and temperatures. It is important to note that the concentrations in the following table are for Na₂B₄O₇. To prepare solutions of a specific molarity of tetraborate, the mass of this compound required will be different from that of anhydrous sodium tetraborate due to the water of hydration.

Table 1: Density of Aqueous Na₂B₄O₇ Solutions

| Molality (mol/kg) | Density at 298.15 K (g/cm³) | Density at 323.15 K (g/cm³) |

| 0.0101 | 1.00018 | 0.99225 |

| 0.0201 | 1.00228 | 0.99434 |

| 0.0503 | 1.00868 | 1.00070 |

| 0.1005 | 1.01888 | 1.01085 |

| 0.1508 | 1.02908 | 1.02099 |

| 0.2010 | 1.03922 | 1.03108 |

| 0.2513 | 1.04932 | 1.04111 |

Data sourced from Xiong et al. (2012).[6]

Viscosity of Aqueous Solutions

The viscosity of sodium tetraborate solutions also varies with concentration and temperature.

Table 2: Viscosity of Aqueous Na₂B₄O₇ Solutions

| Molality (mol/kg) | Viscosity at 298.15 K (mPa·s) | Viscosity at 323.15 K (mPa·s) |

| 0.0101 | 0.908 | 0.556 |

| 0.0201 | 0.918 | 0.563 |

| 0.0503 | 0.948 | 0.584 |

| 0.1005 | 1.005 | 0.620 |

| 0.1508 | 1.066 | 0.658 |

| 0.2010 | 1.130 | 0.699 |

| 0.2513 | 1.198 | 0.741 |

Data sourced from Xiong et al. (2012).[6]

pH of Aqueous Solutions

This compound is the salt of a strong base (NaOH) and a weak acid (boric acid, H₃BO₃). Consequently, its aqueous solutions are alkaline due to the hydrolysis of the tetraborate ion. The pH of these solutions is relatively stable across a range of concentrations, demonstrating the buffering capacity of the borate (B1201080) system.

Table 3: pH of Aqueous this compound Solutions at 20°C

| Concentration (% by weight) | pH |

| 0.1 | 9.25 |

| 0.5 | 9.24 |

| 1.0 | 9.24[7] |

| 2.0 | 9.25 |

| 3.0 | 9.29 |

| 3.74 (Saturated) | 9.30 |

Data sourced from a technical data sheet.[7] A 1% solution is also reported to have a pH of approximately 9.2.[5]

Electrical Conductivity of Aqueous Solutions

As an electrolyte, this compound dissociates in water to produce ions, which allows the solution to conduct electricity. The electrical conductivity increases with both concentration and temperature.

Table 4: Electrical Conductivity of Aqueous Na₂B₄O₇ Solutions

| Molality (mol/kg) | Conductivity at 298.15 K (S/m) | Conductivity at 323.15 K (S/m) |

| 0.0101 | 0.1876 | 0.2874 |

| 0.0201 | 0.3580 | 0.5484 |

| 0.0503 | 0.825 | 1.268 |

| 0.1005 | 1.517 | 2.338 |

| 0.1508 | 2.131 | 3.295 |

| 0.2010 | 2.686 | 4.161 |

| 0.2513 | 3.195 | 4.962 |

Data sourced from Xiong et al. (2012).[6]

Borate Ion Equilibria in Aqueous Solution

The chemistry of borax in aqueous solution is complex, involving the hydrolysis of the tetraborate ion ([B₄O₅(OH)₄]²⁻) to form boric acid (B(OH)₃) and the tetrahydroxyborate ion ([B(OH)₄]⁻).[8] At higher concentrations, various polyborate species can also exist in equilibrium.

References

Borax Pentahydrate: A Versatile Precursor for the Synthesis of Advanced Boron-Based Nanomaterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Borax (B76245) pentahydrate (Na₂B₄O₇·5H₂O), a readily available and cost-effective industrial mineral, is emerging as a significant precursor in the synthesis of a variety of advanced boron-based nanomaterials. These nanomaterials, including elemental boron nanoparticles, hexagonal boron nitride (h-BN), and metal borides, possess unique physicochemical properties that make them highly attractive for a range of applications, particularly in the biomedical field. Their high surface area, tunable functionalities, and inherent biocompatibility have positioned them as promising candidates for innovative drug delivery systems, targeted therapies, and bio-imaging agents. This technical guide provides a comprehensive overview of the synthesis methodologies for producing these nanomaterials from borax pentahydrate, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in this burgeoning field.

Synthesis of Boron Nanoparticles

Elemental boron nanoparticles are of particular interest due to their potential in boron neutron capture therapy (BNCT) and as energetic materials. The primary route to synthesize boron nanoparticles from this compound involves a two-step process: the conversion of this compound to boron trioxide (B₂O₃) followed by a magnesiothermic reduction. A more direct, one-pot method utilizing a polyol-solvothermal process has also been explored.

Two-Step Magnesiothermic Reduction

Step 1: Conversion of this compound to Boron Trioxide

The initial step involves the thermal decomposition of this compound to anhydrous borax and subsequently to boron trioxide. This is achieved by heating the this compound to remove the water of crystallization, followed by a reaction with an acid to form boric acid, which is then dehydrated.

Experimental Protocol: Boron Trioxide Synthesis

-

Dehydration: Heat this compound in a furnace at a controlled rate to above 300 °C to obtain anhydrous borax (Na₂B₄O₇).

-

Acidification: Dissolve the anhydrous borax in water and acidify with a strong acid such as hydrochloric acid (HCl) to precipitate boric acid (H₃BO₃).

-

Decomposition of Boric Acid: Heat the boric acid to around 170 °C to form metaboric acid (HBO₂) and further heat above 300 °C to yield boron trioxide (B₂O₃) and water vapor[1].

Step 2: Magnesiothermic Reduction of Boron Trioxide

The synthesized boron trioxide is then reduced to elemental boron using magnesium powder in a high-temperature solid-state reaction.

Experimental Protocol: Boron Nanoparticle Synthesis

-

Mixing: Intimately mix the prepared boron trioxide powder with magnesium (Mg) powder. Stoichiometric or slightly excess amounts of magnesium are typically used.

-

Reaction: Place the mixture in a crucible and initiate the reaction by heating. The reaction is highly exothermic and self-propagating.

-

Purification: After the reaction, the product contains elemental boron, magnesium oxide (MgO), and potentially unreacted magnesium or magnesium boride (Mg₃B₂) impurities. The purification process involves:

-

Leaching the product with hydrochloric acid (HCl) to dissolve MgO and unreacted Mg.

-

Washing with distilled water and/or ethanol.

-

Drying under vacuum to obtain amorphous boron nanoparticles.

-

Quantitative Data: Boron Nanoparticles via Magnesiothermic Reduction

| Property | Value | Reference |

| Purity | ~91 wt% | [2] |

| Particle Size | < 32 nm | [2] |

| Yield | > 74% | [2] |

| Crystal Structure | Amorphous | [2] |

Logical Relationship: Magnesiothermic Reduction of this compound to Boron Nanoparticles

Polyol-Solvothermal Synthesis

A direct synthesis of amorphous boron nanoparticles from borax can be achieved using a hybrid polyol-solvothermal process. This method offers a lower temperature route compared to magnesiothermic reduction.

Experimental Protocol: Polyol-Solvothermal Synthesis

-

Precursor Solution: Prepare a solution of borax, glycerol (B35011) (as the reducing agent), and a capping agent like polyvinylpyrrolidone (B124986) (PVP) in an acidic aqueous medium (pH = 1)[3].

-

Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at 250 °C for 72 hours[3].

-

Purification: Wash the resulting dark brown powder with a deionized water/methanol solution to remove impurities and dry it.

Quantitative Data: Boron Nanoparticles via Polyol-Solvothermal Synthesis

| Property | Value | Reference |

| Particle Size | ~5 nm | [3] |

| Morphology | Spherical | [3] |

| Crystal Structure | Amorphous | [3] |

Synthesis of Hexagonal Boron Nitride (h-BN) Nanomaterials

Hexagonal boron nitride, often referred to as "white graphite," is a 2D material with excellent thermal and chemical stability, making it a prime candidate for drug delivery applications. The synthesis from borax typically involves reacting it with a nitrogen source at high temperatures.

Borax-Urea Method

This is a common and cost-effective method for producing h-BN powder.

Experimental Protocol: Borax-Urea Synthesis of h-BN

-

Dehydration of Borax: Dehydrate this compound to anhydrous borax (Na₂B₄O₇) by heating.

-

Mixing: Mix the anhydrous borax with urea (B33335) ((NH₂)₂CO) in a specific mass ratio[4].

-

Nitriding: Heat the mixture in a furnace under an ammonia (B1221849) (NH₃) gas flow at temperatures ranging from 900-1100 °C for 1-2 hours[4]. The reaction is as follows: Na₂B₄O₇ + 2(NH₂)₂CO → 4BN + Na₂O + 4H₂O + 2CO₂[5]

-

Purification: Wash the crude product with water or acid to remove byproducts like sodium oxide, then filter and dry to obtain the h-BN sample[4].

Quantitative Data: h-BN via Borax-Urea Method

| Property | Value | Reference |

| Purity | > 97% | [6] |

| Reaction Temperature | 900-1100 °C | [4] |

| Reaction Time | 1-2 hours | [4] |

Borax-Ammonium Chloride Method

An alternative nitrogen source is ammonium (B1175870) chloride, which also yields h-BN through a high-temperature reaction.

Experimental Protocol: Borax-Ammonium Chloride Synthesis of h-BN

-

Mixing: Mix anhydrous borax with ammonium chloride (NH₄Cl).

-

Reaction: Heat the mixture in a stream of ammonia gas. The reaction proceeds as: Na₂B₄O₇ + 2NH₄Cl + 2NH₃ → 4BN + 2NaCl + 7H₂O[5]

-

Purification: The resulting product requires purification to remove sodium chloride and other impurities.

Workflow: Synthesis of Hexagonal Boron Nitride (h-BN)

Synthesis of Metal Boride Nanoparticles

The synthesis of metal borides from borax is less direct than for boron nanoparticles or boron nitride. It typically involves the in-situ reduction of both the metal precursor and the boron precursor. One potential route is the use of a borax flux method, where borax not only acts as a boron source but also as a molten salt medium for the reaction.

Solid-State Metathesis

While direct use of this compound is not well-documented, a common method for synthesizing metal borides is through solid-state metathesis reactions, which can be adapted by first producing a more reactive boron source from borax.

Conceptual Experimental Protocol: Metal Boride Synthesis

-

Boron Source Preparation: Convert this compound to boron trioxide as described in section 1.1.

-

Precursor Mixture: Mix the boron trioxide with a metal oxide (e.g., Fe₂O₃, Co₃O₄, NiO) and a strong reducing agent such as magnesium or aluminum powder.

-

Solid-State Reaction: Initiate a self-propagating high-temperature synthesis (SHS) reaction by local heating. The highly exothermic reaction will propagate through the mixture, reducing both the metal oxide and boron trioxide to form the metal boride.

-

Purification: The product will be a composite of the metal boride and the oxide of the reducing agent (e.g., MgO, Al₂O₃). This requires a chemical purification step, typically involving acid leaching, to isolate the metal boride nanoparticles.

Logical Relationship: Metal Boride Synthesis via Solid-State Reaction

Applications in Drug Delivery

Boron-based nanomaterials synthesized from this compound offer several advantages for drug delivery applications.

-

Boron Nanoparticles: Their potential for BNCT makes them a targeted anti-cancer therapy. The nanoparticles can be functionalized to specifically accumulate in tumor tissues. Upon irradiation with thermal neutrons, the boron-10 (B1234237) isotope captures a neutron and undergoes fission, releasing high-energy particles that destroy the cancer cells locally.

-

Hexagonal Boron Nitride Nanosheets (BNNS): The large surface area of BNNS allows for high drug loading capacity. Their surfaces can be functionalized with targeting ligands (e.g., folic acid) to enhance cellular uptake by cancer cells[7]. The release of the drug can be triggered by the acidic tumor microenvironment[7]. BNNS are considered to have low cytotoxicity, making them a promising platform for drug delivery[8].

-

Metal Borides: While less explored for drug delivery, their magnetic properties (in the case of iron, cobalt, and nickel borides) could be exploited for magnetic targeting of drugs and for hyperthermia treatment of tumors.

This compound serves as a versatile and economical starting material for the synthesis of a range of valuable boron-based nanomaterials. The methods outlined in this guide, from the well-established magnesiothermic reduction for boron nanoparticles and high-temperature nitridation for boron nitride to the conceptual solid-state synthesis for metal borides, provide a solid foundation for researchers. The unique properties of these nanomaterials, combined with their potential for surface functionalization, open up exciting avenues for the development of next-generation drug delivery systems and advanced therapeutic agents. Further research into optimizing these synthesis protocols and exploring the full potential of these materials in biomedical applications is highly encouraged.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Application of Boron Nitride (BN) Materials [huaweimaterial.com]

- 5. preciseceramic.com [preciseceramic.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. mdpi.com [mdpi.com]

- 8. Boron Nitride Nanosheets in Pharmaceuticals: Potential Applications [eureka.patsnap.com]

An In-depth Technical Guide to the Solubility of Borax Pentahydrate at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of borax (B76245) pentahydrate (Na₂B₄O₇·5H₂O) as a function of temperature. A thorough understanding of its dissolution characteristics is critical for its application in various fields, including pharmaceutical formulations, materials science, and chemical synthesis. This document outlines the thermodynamic principles governing the solubility of borax pentahydrate, presents detailed experimental protocols for its determination, and provides quantitative solubility data in a clear, tabular format.

Introduction to this compound and Its Solubility

This compound, also known as sodium tetraborate (B1243019) pentahydrate, is a salt of boric acid. Its chemical structure is more accurately represented as Na₂[B₄O₅(OH)₄]·3H₂O.[1] The dissolution of borax in water is an endothermic process, meaning that its solubility increases with temperature.[2][3] This property is fundamental to many of its applications, which often require the preparation of saturated or supersaturated solutions. The equilibrium for the dissolution of this compound in water can be represented as follows:

Na₂B₄O₇·5H₂O(s) ⇌ 2Na⁺(aq) + B₄O₇²⁻(aq) + 5H₂O(l)

The tetraborate ion further reacts with water to form boric acid and hydroxide (B78521) ions, resulting in a slightly alkaline solution with a pH of approximately 9.5.[4]

Quantitative Solubility Data

The solubility of this compound in water exhibits a strong positive correlation with temperature. The following table summarizes the available quantitative data.

| Temperature (°C) | Temperature (K) | Solubility ( g/100 g H₂O) | Molar Solubility (mol/L) |

| 10 | 283.15 | 3.5 | 0.12 |

| 20 | 293.15 | 5.1[4] | 0.18 |

| 30 | 303.15 | 8.8 | 0.30 |

| 40 | 313.15 | 13.2 | 0.45 |

| 50 | 323.15 | 21.0 | 0.72 |

| 60 | 333.15 | 33.0 | 1.13 |

| 70 | 343.15 | 48.0 | 1.65 |

| 80 | 353.15 | 68.0 | 2.33 |

| 90 | 363.15 | 95.0 | 3.26 |

| 100 | 373.15 | 170.0[3] | 5.83 |

Note: Some of the compiled data may be for borax decahydrate, which has a different molecular weight. The molar solubility is calculated based on the molecular weight of this compound (291.29 g/mol ).

Experimental Protocol for Determining Solubility

The following is a standard laboratory procedure for determining the solubility of this compound in water at various temperatures. The method relies on the preparation of a saturated solution and subsequent titration to determine the concentration of the dissolved borate.[2][5]

Materials and Equipment

-

This compound (Na₂B₄O₇·5H₂O)

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

-

Bromocresol green indicator[5]

-

Beakers (150 mL, 250 mL)

-

Erlenmeyer flasks (250 mL)

-

Graduated cylinders

-

Volumetric pipettes (5 mL or 10 mL)

-

Buret (50 mL)

-

Hot plate with magnetic stirrer

-

Magnetic stir bars

-

Thermometer

-

Water baths for temperature control

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a beaker. The presence of undissolved solid is necessary to ensure the solution is saturated.[5]

-

Heat the solution on a hot plate with stirring to the desired temperature. Maintain this temperature for at least 15-20 minutes to ensure equilibrium is reached.[6]

-

-

Sample Collection:

-

Turn off the stirrer and allow the solid to settle.

-

Carefully withdraw a known volume (e.g., 5.00 mL or 10.00 mL) of the clear supernatant using a pre-heated volumetric pipette to prevent crystallization upon cooling.[7]

-

Record the exact temperature of the solution at the time of sampling.[7]

-

Transfer the sample to an Erlenmeyer flask.

-

-

Titration:

-

Dilute the sample in the Erlenmeyer flask with approximately 50 mL of deionized water to prevent precipitation.[2]

-

Add 3-4 drops of bromocresol green indicator to the flask. The solution will appear blue.[5]

-

Titrate the borax solution with the standardized HCl solution until the endpoint is reached, indicated by a color change from blue to yellow.[7]

-

Record the volume of HCl used.

-

Repeat the titration for at least two more samples taken at the same temperature to ensure precision.

-

-

Data Analysis:

-

The reaction between the tetraborate ion and hydrochloric acid is: B₄O₇²⁻(aq) + 2H⁺(aq) + 5H₂O(l) → 4H₃BO₃(aq)

-

Calculate the moles of HCl used in the titration.

-

From the stoichiometry of the reaction, determine the moles of tetraborate ion in the sample.

-

Calculate the molar concentration of the tetraborate ion in the saturated solution. This is the molar solubility of this compound at that temperature.

-

Convert the molar solubility to grams per 100 g of water if desired.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Temperature-Solubility Relationship

The relationship between temperature and the solubility of this compound is a direct and positive correlation, which can be visualized as follows.

Caption: Relationship between temperature and this compound solubility.

Conclusion

The solubility of this compound is highly dependent on temperature, a characteristic that is crucial for its effective use in scientific and industrial applications. The provided experimental protocol offers a reliable method for quantifying this solubility. The data presented in this guide serves as a valuable resource for researchers and professionals, enabling precise control over the concentration of this compound in aqueous solutions for a variety of applications.

References

An In-depth Technical Guide to the Molecular Structure and Bonding Characteristics of Borax Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borax (B76245) pentahydrate, with the chemical formula Na₂[B₄O₅(OH)₄]·3H₂O, is a significant borate (B1201080) mineral and industrial chemical. A precise understanding of its three-dimensional atomic arrangement and the nature of the chemical bonds that govern its structure is fundamental for its application in various scientific and industrial fields, including materials science and pharmaceutical development. This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of borax pentahydrate, supported by quantitative data, detailed experimental methodologies, and structural visualizations.

Molecular Structure

The crystal structure of this compound, known mineralogically as tinkhanite, has been determined primarily through single-crystal X-ray diffraction. It crystallizes in the trigonal crystal system with the space group R32.[1][2] The fundamental building block of its structure is the complex tetraborate (B1243019) anion, [B₄O₅(OH)₄]²⁻.[1][3][4]

The tetraborate anion consists of a compact, cage-like structure containing two distinct boron coordination environments. Two boron atoms are tetrahedrally coordinated (BO₄), and the other two are in a trigonal planar coordination (BO₃).[3] These boron-oxygen polyhedra are linked by sharing oxygen atoms to form a stable polyanion. The negative charge of this anion is balanced by two sodium cations. The structure also incorporates water molecules of hydration, which play a crucial role in stabilizing the crystal lattice through an extensive network of hydrogen bonds. Some studies have indicated that one of the water sites may be only partially occupied, leading to a refined chemical formula of Na₂[B₄O₅(OH)₄]·2.667H₂O.[5]

Crystal Structure Data

The crystallographic parameters for this compound (tinkhanite) have been determined as follows:

| Parameter | Value |

| Crystal System | Trigonal (Hexagonal axes) |

| Space Group | R32 |

| a (Å) | 11.097(2) |

| c (Å) | 21.114(4) |

| Z (formula units per unit cell) | 9 |

| Density (calculated) (g/cm³) | 1.894 |

Data sourced from the Handbook of Mineralogy and a refinement study by Powell et al. (1991).[2][5]

Bonding Characteristics

The bonding within this compound is a combination of strong covalent bonds within the tetraborate anion, ionic interactions between the sodium cations and the tetraborate anions, and an extensive network of hydrogen bonds involving the hydroxyl groups of the anion and the water molecules of hydration.

Covalent Bonding: The B-O bonds within the [B₄O₅(OH)₄]²⁻ anion are strong covalent bonds. The bond lengths for the tetrahedrally coordinated boron (B-O) are typically longer than those for the trigonal planar boron (B-O), reflecting the difference in coordination number.

Ionic Bonding: The electrostatic attraction between the positively charged sodium ions (Na⁺) and the negatively charged tetraborate anions ([B₄O₅(OH)₄]²⁻) constitutes the primary ionic bonding in the crystal lattice. Each sodium ion is coordinated by oxygen atoms from the tetraborate anions and water molecules, forming a distorted octahedral geometry.[1]

Hydrogen Bonding: Hydrogen bonds are critical to the overall stability and structure of this compound. The hydroxyl groups on the tetraborate anion and the water molecules act as both donors and acceptors of hydrogen bonds. This intricate network of hydrogen bonds links the tetraborate anions and the sodium coordination polyhedra, creating a stable three-dimensional structure.[1][6]

Quantitative Bonding Data

The following table summarizes selected interatomic distances within the this compound crystal structure, derived from crystallographic studies.

| Bond/Interaction | Atom 1 | Atom 2 | Distance (Å) |

| Trigonal B-O | B(trig) | O | ~1.36 - 1.38 |

| Tetrahedral B-O | B(tet) | O | ~1.46 - 1.49 |

| B-OH | B(tet) | OH | ~1.47 |

| Na-O | Na | O | ~2.35 - 2.50 |

| O-H···O (Hydrogen Bond) | O (donor) | O (acceptor) | ~2.70 - 3.00 |

Approximate bond lengths are based on typical values found in borate minerals and related structures.

Experimental Protocols

The determination of the molecular structure and bonding characteristics of this compound relies on several key experimental techniques.

Single-Crystal X-ray Diffraction

Methodology: Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid.

-

Crystal Selection and Mounting: A suitable single crystal of this compound, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. The crystal is mounted on a goniometer head using a suitable adhesive or oil.[7]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[5][8] The crystal is rotated, and the diffraction pattern is collected on a detector. Data is typically collected at a controlled temperature, often low temperature (e.g., 108 K), to reduce thermal vibrations and improve the quality of the data.[5]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms are determined using direct methods or Patterson synthesis. The structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology: FTIR spectroscopy is used to identify the functional groups and vibrational modes present in the molecule, providing insights into the bonding environment.

-

Sample Preparation: A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two KBr or NaCl plates.[10][11]

-

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[12]

-

Data Interpretation: The absorption bands in the FTIR spectrum correspond to specific vibrational modes of the molecule. For this compound, characteristic bands for B-O stretching in BO₃ and BO₄ units, O-H stretching and bending vibrations from hydroxyl groups and water molecules, and B-O-H bending modes can be identified.[13]

Raman Spectroscopy

Methodology: Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to the symmetric vibrations of the borate framework.

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is illuminated with a monochromatic laser source (e.g., 785 nm).[14] The scattered light is collected and passed through a spectrometer to generate the Raman spectrum.[15]

-

Data Interpretation: The Raman spectrum reveals vibrational modes of the tetraborate anion. The positions and intensities of the Raman bands provide information about the symmetry of the molecular units and the nature of the chemical bonds.[16]

Visualizations

Molecular Structure of the [B₄O₅(OH)₄]²⁻ Anion

Caption: Ball-and-stick model of the [B₄O₅(OH)₄]²⁻ anion.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

- 1. minsocam.org [minsocam.org]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Borax - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. fkf.mpg.de [fkf.mpg.de]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inline analysis of borate and sulfate solutions with Raman spectroscopy | Metrohm [metrohm.com]

- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 16. researchgate.net [researchgate.net]

Toxicological Profile of Borax Pentahydrate on Microbial Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of borax (B76245) pentahydrate on microbial growth. It delves into the antimicrobial properties of this boron compound, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of microbiology, drug development, and toxicology.

Executive Summary

Borax pentahydrate (Na₂B₄O₇·5H₂O), a hydrated form of sodium tetraborate, exhibits significant antimicrobial properties against a broad spectrum of bacteria and fungi. Its mechanism of action is multifaceted, involving disruption of cell membrane integrity, inhibition of key metabolic enzymes, and interference with microbial communication systems such as quorum sensing. This guide summarizes the available toxicological data, provides standardized methodologies for its evaluation, and visualizes the current understanding of its interaction with microbial signaling pathways.

Antimicrobial Spectrum and Potency

The antimicrobial efficacy of borax is concentration-dependent and varies among different microbial species. Gram-positive bacteria are generally more susceptible than Gram-negative bacteria, a difference attributed to the composition of their cell walls[1]. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of borax against various bacteria and fungi. It is important to note that many studies use the term "borax" without specifying its hydration state; where the decahydrate (B1171855) form is specified, it has been noted. This compound is a more concentrated form of borax than borax decahydrate due to its lower water content[2].

Antibacterial Activity

| Microorganism | Boron Compound | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Staphylococcus aureus | Borax | 23.80 | 23.80 | [3][4] |

| Acinetobacter septicus | Borax | 23.80 | 23.80 | [3][4] |

| Escherichia coli | Borax | 47.60 | 47.60 | [3][4] |

| Pseudomonas aeruginosa | Borax | 47.60 | 47.60 | [3][4] |

Antifungal Activity

| Microorganism | Boron Compound | MIC (mg/mL) | MFC (mg/mL) | Reference |

| Candida albicans | Boric Acid | 1.563 - 6.250 | - | [5] |

| Candida albicans | Boric Acid | - | >50 (fungicidal) | [5] |

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is not attributed to a single mode of action but rather a combination of effects on microbial physiology and virulence.

Disruption of Cell Wall and Membrane

Boron compounds are believed to exert their antimicrobial effects by interfering with the structure and integrity of microbial cell walls and membranes[6]. In fungi, borax has been reported to cause damage to the cell membrane, leading to the leakage of cytoplasmic contents and ultimately cell death[3].

Enzyme Inhibition

Borates are known to be non-selective inhibitors of various enzymes. Borate can competitively inhibit yeast alcohol dehydrogenase with respect to NAD+ by forming a complex with the coenzyme[7]. This interaction with NAD+, a crucial coenzyme in numerous metabolic pathways, suggests a broad inhibitory effect on microbial metabolism.

Inhibition of Oxidative Metabolism

A key antifungal mechanism of boric acid, a related boron compound, is the inhibition of oxidative metabolism in Candida albicans[5]. This disruption of energy production contributes to its fungistatic and, at higher concentrations, fungicidal effects.

Interference with Quorum Sensing

Boron compounds have been shown to be involved in the quorum sensing (QS) mechanism in bacteria[3]. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. By interfering with QS, borax can disrupt these coordinated behaviors, reducing the pathogenicity of bacteria.

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide, focusing on the determination of antimicrobial susceptibility.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

4.1.1 Preparation of this compound Stock Solution

-

Weigh a precise amount of this compound powder.

-

Dissolve the powder in a suitable sterile solvent, such as deionized water or a specific broth medium. Gentle heating may be required to aid dissolution, but prolonged high temperatures should be avoided to prevent dehydration of the this compound.

-

Sterilize the stock solution by filtration through a 0.22 µm membrane filter. Autoclaving is not recommended as it can alter the hydration state of the compound.

-

Store the sterile stock solution in a tightly sealed container at room temperature, away from direct sunlight.

4.1.2 Broth Microdilution Assay Protocol

-

Prepare Microtiter Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms by which this compound interferes with microbial processes.

Proposed Inhibition of Bacterial Quorum Sensing

Boron compounds can interfere with the quorum sensing (QS) systems of bacteria, which regulate virulence and biofilm formation. The diagram below illustrates a generalized model of QS inhibition. This compound may act by chelating the autoinducer molecules or by inhibiting the enzymes involved in their synthesis.

Postulated Disruption of Fungal Ergosterol (B1671047) Biosynthesis

Boric acid, a related boron compound, has been shown to decrease cellular ergosterol in Candida albicans. Ergosterol is a vital component of the fungal cell membrane. The following diagram depicts a simplified representation of how this compound might disrupt this pathway, leading to compromised membrane integrity.

Conclusion

This compound demonstrates a notable and broad-spectrum antimicrobial activity. Its complex mechanism of action, targeting multiple cellular processes, makes it a compound of interest for further toxicological and pharmacological investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential applications of this compound in antimicrobial drug development and other related fields. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound in various microbial species.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Antifungal mechanisms supporting boric acid therapy of Candida vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Borate inhibition of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic Nature of Borax Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borax (B76245) pentahydrate (Na₂B₄O₇·5H₂O), also known as sodium tetraborate (B1243019) pentahydrate, is a crystalline powder that plays a significant role in various industrial and pharmaceutical applications. Its utility is often intrinsically linked to its interaction with atmospheric moisture. Understanding the hygroscopic nature of borax pentahydrate is paramount for ensuring product stability, efficacy, and shelf-life, particularly in the context of drug development where excipient properties can significantly impact the performance of the final dosage form.

This technical guide provides a comprehensive analysis of the hygroscopic characteristics of this compound. It delves into the quantitative aspects of its water-solid interactions, details the experimental protocols for characterization, and illustrates the underlying mechanisms of hydration and dehydration.

Physicochemical Properties and Hygroscopicity Profile

This compound's interaction with water vapor is primarily governed by the relative humidity (RH) and temperature of its surrounding environment. It can undergo both dehydration (loss of water of crystallization) and hydration (uptake of water). Anhydrous borax and its various hydrated forms are hygroscopic and will absorb water from the atmosphere if exposed.[1]

The stability of this compound is a critical consideration. While it is more stable than borax decahydrate (B1171855), particularly at higher temperatures, it is still susceptible to changes in moisture content.[2] Prolonged storage can lead to alterations in its physical state, potentially causing caking.[1]

Quantitative Data on Water Sorption and Desorption

The hygroscopic nature of this compound is best described by its phase transitions in response to temperature and humidity. The transition between borax decahydrate (Na₂B₄O₇·10H₂O) and this compound is a key indicator of its hygroscopic behavior.

| Parameter | Value | Conditions | Reference |

| Transition to Borax Decahydrate | Occurs at ~60% RH | 20-25 °C | [3] |

| Dehydration Start Temperature | Approximately 380 K (107 °C) | Thermal Analysis (TG) | [4] |

| Water of Crystallization | 29.5% | Theoretical | [5] |

Table 1: Key Hygroscopic and Dehydration Parameters of this compound

The dehydration of this compound upon heating is a multi-step process. Initially, a portion of the crystal water is lost, followed by the removal of the remaining water at higher temperatures to form anhydrous borax.[4][5] Studies on the kinetics of this dehydration have shown that the process can be complex, with different stages exhibiting different reaction orders.[4]

Experimental Protocols

A thorough understanding of the hygroscopic properties of this compound necessitates precise and reproducible experimental measurements. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption and desorption isotherms of this compound, identifying critical relative humidity (CRH) points for phase transitions.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg) is placed onto the DVS instrument's microbalance.

-

Drying: The sample is dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable weight is recorded.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, with mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is plotted against the target RH to generate the sorption and desorption isotherms. Hysteresis between the two curves can indicate physical changes in the sample. The CRH is identified as the RH at which a sharp increase in water uptake occurs, indicating a phase transition.[][7]

Gravimetric Analysis (Desiccator Method)

Objective: To determine the equilibrium moisture content of this compound at specific relative humidity conditions.

Methodology:

-

Sample Preparation: Pre-weighed samples of this compound are placed in shallow, open containers.

-

Controlled Humidity Environment: The samples are placed in desiccators containing saturated salt solutions that maintain a constant relative humidity at a specific temperature. For example, a saturated solution of sodium chloride maintains an RH of approximately 75% at 25°C.

-

Equilibration: The samples are stored in the desiccators for a sufficient period to reach equilibrium, which is determined by periodic weighing until a constant weight is achieved.

-

Moisture Content Calculation: The initial and final weights of the samples are used to calculate the percentage of water absorbed or desorbed.[8]

Karl Fischer Titration

Objective: To determine the absolute water content of a this compound sample.

Methodology:

-

Titrator Preparation: The Karl Fischer titrator is prepared with a suitable solvent (e.g., methanol) and titrated to a stable, anhydrous endpoint with the Karl Fischer reagent.

-

Sample Introduction: A precisely weighed amount of the this compound sample is introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrometrically.

-

Water Content Calculation: The volume of Karl Fischer reagent consumed is used to calculate the amount of water in the sample, based on the predetermined titer of the reagent. For hydrated salts like this compound, care must be taken to ensure complete dissolution or extraction of the water of crystallization.[9][10][11][12][13] The Karl Fischer oven technique can be employed to differentiate between adherent moisture and water of crystallization by slowly heating the sample.[9]

Visualizations

Hydration and Dehydration Pathway of this compound

Caption: Hydration and dehydration transitions of this compound.

Experimental Workflow for Hygroscopicity Assessment

Caption: Workflow for assessing the hygroscopicity of this compound.

Conclusion

The hygroscopic nature of this compound is a critical parameter influencing its stability and performance in various applications, including pharmaceuticals. Its behavior is characterized by a dynamic equilibrium with atmospheric moisture, leading to hydration or dehydration depending on the ambient relative humidity and temperature. A thorough characterization using techniques such as Dynamic Vapor Sorption, gravimetric analysis, and Karl Fischer titration is essential for defining its stability profile. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to understand and control the impact of moisture on this compound, thereby ensuring the quality and reliability of their products.

References

- 1. metrohm.com [metrohm.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Borax - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. greyhoundchrom.com [greyhoundchrom.com]

- 7. [PDF] Phase Equilibria and Phase Diagrams for the Aqueous Ternary System Containing Sodium, Chloride, and Metaborate Ions at 288.15 and 308.15 K and 0.1 MPa | Semantic Scholar [semanticscholar.org]

- 8. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 9. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 10. KINETICS OF BORAX DEHYDRATION BY THERMAL ANALYSIS | Semantic Scholar [semanticscholar.org]

- 11. borax.com [borax.com]

- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 13. SODIUM TETRABORATE PENTAHYDRATE | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide on the Phase Transition and Dehydration Behavior of Borax Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior of borax (B76245) pentahydrate (Na₂B₄O₇·5H₂O), focusing on its phase transitions and dehydration process. The information presented herein is critical for applications in various fields, including glass and ceramic manufacturing, metallurgy, and as a raw material in the production of other boron compounds.[1][2]

Dehydration Pathway of Borax Pentahydrate

The thermal decomposition of this compound is a multi-step process involving the sequential loss of its water of crystallization, ultimately yielding anhydrous borax (Na₂B₄O₇).[3] The dehydration process is not a simple one-step removal of water; instead, it occurs in stages as the temperature is increased.[3]

The generally accepted dehydration sequence is as follows:

-

Initial Dehydration: Upon heating, this compound begins to lose its more loosely bound water molecules.

-

Formation of Lower Hydrates: As the temperature increases, it is believed to transform into a dihydrate form (Na₂B₄O₇·2H₂O).[4]

-

Formation of Anhydrous Borax: Finally, the remaining water is removed at higher temperatures to form anhydrous borax.

It is important to note that two of the five water molecules in the pentahydrate structure are incorporated as hydroxyl groups within the borate (B1201080) ion, forming the [B₄O₅(OH)₄]²⁻ complex.[1] The removal of these hydroxyl water molecules is more difficult than the removal of the crystal water.[1]

The following diagram illustrates the sequential dehydration of this compound.

References

Methodological & Application

Borax Buffer for High-Resolution and Rapid DNA and RNA Gel Electrophoresis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Agarose (B213101) gel electrophoresis is a fundamental technique for the separation, identification, and purification of DNA and RNA fragments. For decades, Tris-based buffers such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) have been the standard for this application. However, these buffers are prone to overheating at high voltages, which can lead to gel melting, sample denaturation, and decreased resolution, thus limiting the speed of electrophoresis.[1][2][3][4] Sodium borate (B1201080) (borax) buffer has emerged as a superior alternative, offering lower conductivity, which allows for electrophoresis at higher voltages and significantly reduced run times without excessive heat generation.[3][4][5] This results in sharper bands and improved resolution, particularly for smaller DNA fragments.[2][6][7] Furthermore, recent studies have demonstrated the utility of borax-based buffers for RNA analysis, where it exhibits denaturing-like properties that provide a safer and simpler alternative to traditional formaldehyde-based methods.[8][9][10]

These application notes provide detailed protocols for the preparation and use of borax (B76245) buffer for both DNA and RNA gel electrophoresis, along with a comparison to traditional buffer systems.

Advantages of Borax Buffer

-

Faster Electrophoresis: Due to its lower conductivity, borax buffer generates less heat, enabling the use of higher voltages (up to 35 V/cm) and reducing run times significantly.[1][3][5] Gels that would typically take hours in TAE or TBE can often be run in 15-30 minutes.[1][4]

-

Higher Resolution of Small Fragments: Borax-based buffers provide excellent resolution of small DNA fragments, often comparable to or better than TBE.[2][6][7] Some low-molarity borate-containing buffers can even resolve single-base-pair differences in small DNA fragments on high-percentage agarose gels.[11][12]

-

Improved Band Sharpness: The lower heat generation and optimized ionic environment contribute to sharper, more focused bands.[5][13]

-

Cost-Effective: The reagents for preparing borax buffer are inexpensive and readily available.

-

Safer for RNA Analysis: For RNA electrophoresis, borax buffer can replace hazardous denaturing agents like formaldehyde, simplifying the protocol and improving laboratory safety.[8][9][10]

Disadvantages and Considerations

-

Enzyme Inhibition: Borate is a known inhibitor of some enzymes, which could be a concern for downstream applications like ligation.[2][14] However, this can often be mitigated by standard DNA purification techniques like ethanol (B145695) precipitation.[14]

-

Resolution of Large DNA Fragments: While excellent for small to medium-sized DNA, the resolution of very large fragments (>15 kb) may be reduced compared to TAE buffer.[7][15] For such applications, a lithium acetate-based buffer might be a better choice.[4][7]

-

Buffer Depletion: While borax has good buffering capacity, for very long runs, buffer recirculation may be necessary to maintain pH.[3]

Quantitative Data Summary

The following tables summarize the composition and typical running conditions for borax buffer compared to traditional TAE and TBE buffers.

Table 1: Buffer Composition

| Buffer | Component | 1X Concentration | 20X Stock Solution (per 1 Liter) |

| Sodium Borate (SB) | Sodium Borate (decahydrate) | 10 mM | 38.14 g |

| Boric Acid & NaOH | ~10 mM | 47 g Boric Acid + 8 g NaOH | |

| Tris-Acetate-EDTA (TAE) | Tris Base | 40 mM | 48.4 g |

| Acetic Acid (Glacial) | 20 mM | 11.42 mL | |

| EDTA (disodium salt, dihydrate) | 1 mM | 3.72 g | |

| Tris-Borate-EDTA (TBE) | Tris Base | 89 mM | 108 g |

| Boric Acid | 89 mM | 55 g | |

| EDTA (disodium salt, dihydrate) | 2 mM | 7.44 g |

Table 2: Typical Electrophoresis Conditions

| Parameter | Sodium Borate (SB) Buffer | TAE Buffer | TBE Buffer |

| Typical Voltage | 10 - 35 V/cm | 5 - 10 V/cm | 5 - 10 V/cm |

| Typical Run Time | 15 - 30 minutes | 60 - 120 minutes | 60 - 120 minutes |

| Heat Generation | Low | High | Moderate |

| Resolution (Small Fragments, <2kb) | Excellent | Good | Very Good |

| Resolution (Large Fragments, >15kb) | Fair | Excellent | Good |

Experimental Protocols

Protocol 1: Preparation of 20X Sodium Borate (SB) Buffer

There are two common methods for preparing a 20X stock solution of sodium borate buffer.

Method A: Using Sodium Tetraborate (B1243019) Decahydrate (B1171855)

-

Weigh 38.14 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O).[16]

-

Add the powder to 800 mL of nuclease-free water in a clean beaker or flask.

-

Use a magnetic stirrer to dissolve the powder completely at room temperature.[1]

-

Once dissolved, adjust the final volume to 1 L with nuclease-free water.[16]

-

Store the 20X stock solution at room temperature.

Method B: Using Boric Acid and Sodium Hydroxide (B78521)

-

Add 8 g of sodium hydroxide (NaOH) pellets to 900 mL of nuclease-free water and stir until fully dissolved.[17][18] Note: This reaction is exothermic and will generate heat.

-

Add 47 g of boric acid (H₃BO₃) to the NaOH solution.[17][18] The heat generated from dissolving the NaOH will help dissolve the boric acid.[18]

-

Stir until all the boric acid has dissolved. Gentle heating may be applied if necessary.

-

Allow the solution to cool to room temperature.

-

Adjust the final volume to 1 L with nuclease-free water. The pH of the 20X solution should be around 8.5, which will yield a working pH of approximately 8.0 upon dilution.[19]

-

Store the 20X stock solution at room temperature.

For working solutions, dilute the 20X stock 1:20 with nuclease-free water (e.g., 50 mL of 20X stock in 950 mL of water for a 1 L of 1X solution).[20]

Protocol 2: DNA Agarose Gel Electrophoresis with Borax Buffer

-

Prepare a 1X solution of sodium borate buffer from your 20X stock.

-

To prepare a 1% agarose gel, add 1 g of agarose powder to 100 mL of 1X SB buffer. The percentage of agarose can be adjusted depending on the expected size of the DNA fragments.

-

Microwave the solution until the agarose is completely dissolved. Swirl the flask gently to ensure even mixing.

-

Allow the solution to cool to approximately 60°C.

-

Add a DNA stain (e.g., ethidium (B1194527) bromide or a safer alternative) to the molten agarose at the manufacturer's recommended concentration and mix gently.

-

Pour the agarose solution into a gel casting tray with the appropriate combs and allow it to solidify at room temperature.

-

Once the gel has solidified, place it in the electrophoresis tank and add 1X SB buffer until the gel is submerged.

-

Prepare your DNA samples by adding the appropriate amount of 6X loading dye.

-

Load the samples into the wells of the gel.

-

Connect the electrophoresis unit to a power supply and run the gel at a constant voltage, typically between 10-35 V/cm. For a 10 cm gel, this would be 100-350 V.

-

Monitor the migration of the dye front. Due to the high voltage, run times will be short (typically 15-30 minutes).

-

After electrophoresis is complete, visualize the DNA bands using a UV transilluminator or an appropriate imaging system.

Protocol 3: RNA Agarose Gel Electrophoresis with Borax Buffer (Denaturant-Free)

This protocol leverages the denaturing-like properties of borax buffer for RNA analysis, eliminating the need for formaldehyde.[8][9][10]

-

Prepare a 1% agarose gel using 1X sodium borate buffer as described in Protocol 2, steps 1-6. Ensure all equipment and solutions are RNase-free.

-

Place the solidified gel in an RNase-free electrophoresis tank and fill with 1X SB buffer.

-

For RNA samples, you can use a standard RNA loading buffer containing a denaturant like formamide, or a simpler loading buffer containing glycerol, EDTA, and SDS.[8][10] A typical 2X loading buffer might contain 30% glycerol, 1 mM EDTA, and 0.2% SDS.

-

Mix your RNA samples with the loading buffer. Heating the samples is generally not required.

-

Load the RNA samples into the wells of the agarose gel.

-

Run the gel at a high voltage (e.g., 120 V for a 10 cm gel) for a short duration (e.g., 25-30 minutes).[8]

-

After the run, stain the gel with an appropriate RNA stain (if not already included in the gel or loading dye) and visualize the RNA bands using a suitable imaging system. You should be able to observe distinct bands corresponding to ribosomal RNA (e.g., 28S and 18S for eukaryotes or 23S and 16S for prokaryotes), which can be used to assess RNA integrity.[8]

Diagrams

Caption: Preparation of 20X Sodium Borate Buffer.

Caption: Borax Buffer Gel Electrophoresis Workflow.

References

- 1. Preparing Borax RapidBuffer for electrophoresis [protocols.io]

- 2. bitesizebio.com [bitesizebio.com]

- 3. tandfonline.com [tandfonline.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. SB buffer - Wikipedia [en.wikipedia.org]

- 6. TBE or not TBE that is the question... [med.nagoya-cu.ac.jp]

- 7. bitesizebio.com [bitesizebio.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. genomics.lsu.edu [genomics.lsu.edu]

- 14. biology.stackexchange.com [biology.stackexchange.com]

- 15. goldbio.com [goldbio.com]

- 16. 20X Sodium Borate Buffer (SB Buffer) | lab-protocols [phyletica.org]

- 17. Sodium Borate Buffer - Biochemistry [protocol-online.org]

- 18. utminers.utep.edu [utminers.utep.edu]

- 19. Reddit - The heart of the internet [reddit.com]

- 20. cbs.umn.edu [cbs.umn.edu]

Application Notes and Protocols: Borax Pentahydrate as a Flux in High-Temperature Metal Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and detailed protocols for utilizing borax (B76245) pentahydrate as a flux in high-temperature metal synthesis. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who are engaged in metallurgical processes.

Introduction to Borax Pentahydrate as a Metallurgical Flux

Borax, chemically known as sodium tetraborate, is a naturally occurring mineral that plays a crucial role in metallurgy as a fluxing agent.[1] The pentahydrate form (Na₂B₄O₇·5H₂O) is a common variant used in high-temperature applications. When heated, this compound melts and forms a liquid glass that effectively dissolves metal oxides and other impurities, creating a slag that can be easily separated from the molten metal.[1][2] This action serves three primary purposes in metal synthesis:

-

Protection: The molten borax forms a protective layer over the molten metal, preventing oxidation from the atmosphere.[3]

-

Purification: It acts as a solvent for metal oxides and other non-metallic impurities, cleansing the metal.[4]

-

Lowering Melting Points: By creating a eutectic mixture, borax can lower the overall melting temperature of the charge, leading to energy savings.[1]

Physicochemical Properties and Thermal Decomposition

This compound's effectiveness as a flux is intrinsically linked to its chemical and physical properties, particularly its thermal decomposition behavior. Understanding these characteristics is essential for its proper application in high-temperature synthesis.